Macedonic Acid Methyl Ester Exhibits Enhanced Antiviral Activity Compared to Parent Acid
The methyl ester derivative of macedonic acid demonstrates superior antiviral activity against influenza viruses A and B relative to the parent acid. In MDCK cell cultures, macedonic acid methyl ester showed protective effects that were among the highest in the tested series, while the parent macedonic acid exhibited lower in vitro activity [1]. This structure-activity relationship indicates that esterification at the C-28 carboxyl group significantly enhances antiviral potency, providing a clear rationale for selecting the methyl ester derivative when antiviral activity is the primary research objective [2].
| Evidence Dimension | Antiviral activity in MDCK cell culture |
|---|---|
| Target Compound Data | Macedonic acid methyl ester: Greatest levels of in vitro activity among tested compounds |
| Comparator Or Baseline | Macedonic acid (parent): Lower in vitro activity |
| Quantified Difference | Qualitative superiority (ester > parent acid) in antiviral protection |
| Conditions | Influenza A and B viruses in MDCK cell cultures; lethal influenza pneumonia mouse model for in vivo correlation |
Why This Matters
Researchers requiring antiviral activity should procure macedonic acid methyl ester (CAS 38987-84-7) rather than the parent acid, as the ester derivative demonstrates superior protective efficacy in both in vitro and in vivo influenza models.
- [1] Zarubaev VV, et al. The search for new drugs synthesis and antiviral activity of derivatives of meristotropic and macedonic acids. Pharm Chem J. 2013;46:579–583. View Source
- [2] The search for new drugs synthesis and antiviral activity of derivatives of meristotropic and macedonic acids. Semantic Scholar. 2013. View Source
